7-benzyl-8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-benzyl-8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H25ClN6O2 and its molecular weight is 464.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research into similar purine derivatives has focused on their synthesis and evaluation for various biological activities. For example, compounds with modifications in the purine ring structure have been explored for their potential cardiovascular, antiarrhythmic, and hypotensive activities. A study by Chłoń-Rzepa et al. (2004) synthesized derivatives with 8-alkylamino substitutions, finding some to exhibit strong prophylactic antiarrhythmic activity and hypotensive effects, alongside weak affinities for alpha-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Structural Analysis
Another avenue of research is the detailed structural analysis of purine derivatives to understand their molecular geometry, which can influence their biological activity. Karczmarzyk et al. (1995) performed an X-ray crystallography study on a related compound, providing insights into the typical geometry of the fused rings of the purine system and the potential implications for binding affinity and activity (Karczmarzyk et al., 1995).
Properties
IUPAC Name |
7-benzyl-8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O2/c1-28-21-20(22(32)27-24(28)33)31(16-17-5-3-2-4-6-17)23(26-21)30-13-11-29(12-14-30)15-18-7-9-19(25)10-8-18/h2-10H,11-16H2,1H3,(H,27,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDMJRGUYMGZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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